5-Bromo-N-methyl-1H-indazol-3-amine: A Technical Guide to Physicochemical Profiling, Kinase Inhibition, and Regioselective Synthesis
5-Bromo-N-methyl-1H-indazol-3-amine: A Technical Guide to Physicochemical Profiling, Kinase Inhibition, and Regioselective Synthesis
Executive Summary
In the landscape of targeted oncology and signal transduction modulation, the 1H-indazole core serves as a highly privileged heterocyclic scaffold. Specifically, 5-bromo-N-methyl-1H-indazol-3-amine (CAS: 944805-81-6) has emerged as a critical intermediate in the development of next-generation kinase inhibitors[1]. By acting as an ATP-competitive bioisostere, this molecule and its downstream derivatives effectively target hyperactivated pathways, including the MAPK/ERK cascade and the PI3K/PKB (AKT) pathway[2][3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data aggregation. Here, we will dissect the causality behind its structural efficacy, evaluate the thermodynamic logic of its synthesis, and provide a self-validating protocol for its regioselective preparation.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical metrics of 5-bromo-N-methyl-1H-indazol-3-amine is essential for predicting its behavior in both synthetic workflows and biological assays. The lipophilicity (LogP) and Polar Surface Area (PSA) indicate favorable parameters for cellular permeability, a prerequisite for intracellular kinase targeting[4].
| Property | Value | Structural Significance |
| CAS Registry Number | 944805-81-6[1] | Unique identifier for procurement and EHS tracking. |
| Molecular Formula | C8H8BrN3[5] | Defines the precise atomic composition. |
| Molecular Weight | 226.077 g/mol [5] | Low MW allows significant room for downstream elaboration (Lead-like space). |
| SMILES String | CNc1n[nH]c2ccc(Br)cc12[5] | Useful for in silico docking and cheminformatics. |
| LogP | 2.44[4] | Optimal lipophilicity for membrane crossing without excessive hydrophobic trapping. |
| Polar Surface Area (PSA) | 40.71 Ų[4] | Excellent for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Boiling Point | 412.7±25.0 °C (at 760 mmHg)[6] | Indicates high thermal stability, allowing for high-temperature synthetic steps. |
Mechanistic Rationale: The Indazole Scaffold in Kinase Inhibition
The utility of 5-bromo-N-methyl-1H-indazol-3-amine in drug discovery is not accidental; it is driven by precise molecular geometry and electronic distribution.
The ATP-Hinge Interaction: The 1H-indazole core acts as a potent hydrogen bond donor/acceptor pair. In the highly conserved ATP-binding pocket (hinge region) of kinases, the indazole nitrogen atoms form critical hydrogen bonds with the peptide backbone of the kinase, effectively anchoring the molecule and competitively displacing ATP[2][3].
The Role of the Subsitutents:
-
N-Methyl Group: The methylation at the 3-amino position restricts the conformational flexibility of the molecule and prevents off-target hydrogen bonding, thereby increasing target selectivity and lipophilicity[4].
-
5-Bromo Vector: The bromine atom is rarely the final functional group in a clinical candidate. Instead, it serves as a critical synthetic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), researchers can append bulky aryl or heteroaryl groups. These extensions are designed to probe the solvent-exposed regions or the deep hydrophobic "DFG-out" pockets of mutated kinases, enabling the selective inhibition of B-Raf or K-Ras driven tumors[2].
Pathway Targeting: MAPK/ERK and PI3K/PKB
Derivatives of this compound are heavily utilized to disrupt two primary oncogenic signaling cascades:
-
MAPK/ERK Pathway: Mutations in RAS or RAF lock the pathway in an "on" state, driving unchecked cellular proliferation[7]. Indazole derivatives bind to ERK or RAF, halting the phosphorylation cascade[2].
-
PI3K/PKB (AKT) Pathway: PKB/AKT is a serine/threonine kinase central to cell survival and metabolism. Constitutive activation of PKB is a hallmark of many human malignancies[8]. Indazole-based inhibitors block PKB activity, inducing apoptosis in malignant cells[3].
MAPK/ERK signaling cascade and targeted kinase inhibition by indazole derivatives.
Synthetic Methodologies & Regiocontrol
The synthesis of 5-bromo-N-methyl-1H-indazol-3-amine presents a classic challenge in heterocyclic chemistry: regioselectivity .
Route A: Direct Alkylation (The Flawed Approach)
Early methodologies attempted the direct methylation of 5-bromo-1H-indazol-3-amine using iodomethane (MeI) and sodium carbonate in DMF at 80 °C[3].
-
Causality of Failure: The indazole core contains multiple nucleophilic nitrogen atoms (N1, N2, and the exocyclic 3-amino group). Direct alkylation is thermodynamically indiscriminate, yielding a complex mixture of N,N-dimethyl and N-methyl isomers. This results in a poor 26% yield of the desired product after tedious silica gel chromatography[3].
Route B: Hydrazine-Mediated Intramolecular Cyclization (The Optimal Approach)
To circumvent regiochemical ambiguity, modern protocols utilize a pre-functionalized precursor: 5-bromo-2-fluoro-N-methylbenzothioamide[9].
-
Causality of Success: By pre-installing the N-methyl group on the thioamide, the regiochemistry is permanently locked. When treated with anhydrous hydrazine in DMSO, the hydrazine acts as a potent bis-nucleophile. It first executes a nucleophilic aromatic substitution (SNAr) on the activated aryl fluoride, followed by an intramolecular cyclization via thioamide displacement at elevated temperatures (100 °C)[9]. This ensures absolute regiocontrol and high purity.
Hydrazine-mediated intramolecular cyclization workflow for indazole synthesis.
Self-Validating Experimental Protocol
The following protocol details the regioselective synthesis (Route B)[9]. It is designed as a self-validating system, ensuring the operator can confirm reaction progress at critical junctures.
Materials Required:
-
5-bromo-2-fluoro-N-methylbenzothioamide (1.0 eq, e.g., 480 mg, 1.9 mmol)
-
Anhydrous hydrazine (10.0 eq, e.g., 0.61 mL, 19 mmol)
-
Dimethylsulfoxide (DMSO) (6 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoro-N-methylbenzothioamide in DMSO.
-
Nucleophile Addition: Slowly add anhydrous hydrazine dropwise at room temperature. Caution: Hydrazine is highly toxic and reactive; perform strictly under a fume hood.
-
Initial Heating (Phase 1): Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The disappearance of the starting material mass and the emergence of the uncyclized intermediate validate the success of the initial displacement.
-
-
Cyclization (Phase 2): Increase the temperature to 100 °C and stir until the reaction is complete (typically 2-4 hours, monitored by TLC).
-
Self-Validation Checkpoint 2: TLC (using 50% EtOAc in Hexanes) should show a single new spot with high UV activity.
-
-
Workup & Isolation: Cool the reaction to room temperature. Slowly pour the mixture into 30 mL of ice-cold distilled water.
-
Self-Validation Checkpoint 3: The drastic change in solvent polarity will force the 5-bromo-N-methyl-1H-indazol-3-amine to crash out as a solid precipitate.
-
-
Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual DMSO and hydrazine, and dry under high vacuum to yield the pure product.
Environmental, Health, and Safety (EHS)
When handling 5-bromo-N-methyl-1H-indazol-3-amine, strict adherence to safety protocols is mandatory[6].
-
Physical Hazards: The compound is a solid powder. Avoid the formation of dust and aerosols, as inhalation can cause severe respiratory irritation[6].
-
Personal Protective Equipment (PPE):
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, strictly apart from incompatible materials (strong oxidizers)[6].
References
-
THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS (EP 1981884 B1) , European Patent Office via Googleapis.[Link]
- N1/N2-lactam acetyl-CoA carboxylase inhibitors (US8993586B2)
- Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof (WO2019037640A1)
-
MAPK/ERK pathway , Wikipedia.[Link]
-
The protein kinase B/Akt signalling pathway in human malignancy , PubMed (NIH). [Link]
Sources
- 1. 5-bromo-N-methyl-1H-Indazol-3-amine_944805-81-6_Suzhou unite pharmaceutical co.,ltd. [hxchem.net]
- 2. WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. guidechem.com [guidechem.com]
- 5. 5-bromo-N-methyl-1H-indazol-3-amine | 1289189-96-3 | Buy Now [molport.com]
- 6. echemi.com [echemi.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
